2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide

Description

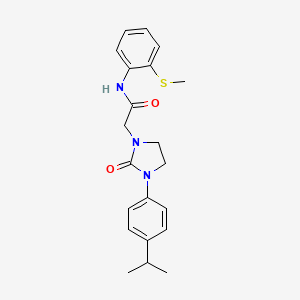

The compound 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide features a unique structure combining an imidazolidin-2-one core substituted with a 4-isopropylphenyl group and an acetamide linkage to a 2-(methylthio)phenyl moiety. Key structural elements include:

- Imidazolidinone ring: A 2-oxoimidazolidine scaffold, known for conformational rigidity and hydrogen-bonding capacity .

- 4-isopropylphenyl substituent: A bulky aromatic group that may influence lipophilicity and steric interactions.

- Methylthiophenyl acetamide: The thioether group (S-CH₃) could enhance metabolic stability compared to oxygen or halogen substituents .

Properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c1-15(2)16-8-10-17(11-9-16)24-13-12-23(21(24)26)14-20(25)22-18-6-4-5-7-19(18)27-3/h4-11,15H,12-14H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVNNSDSMXMYAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide is a novel derivative with significant biological activity, particularly as an inhibitor of certain enzymes and potential therapeutic applications. This article reviews the synthesis, biological activity, and relevant case studies related to this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazolidinone ring and subsequent acylation with methylthio-substituted phenyl groups. The synthetic pathway can be summarized as follows:

- Formation of Imidazolidinone : The initial step involves the reaction of 4-isopropylphenol with appropriate reagents to form the imidazolidinone core.

- Acylation Reaction : The resulting intermediate is then acylated with N-(methylthio)phenylacetyl chloride to yield the final product.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potent anticancer activities. For instance, a study highlighted that derivatives with similar structural features showed selective inhibition against cancer cell lines, particularly those associated with acute myeloid leukemia (AML).

| Compound | Cell Line | GI50 (nM) | Selectivity |

|---|---|---|---|

| Compound A | FLT3-ITD-positive AML | 30-80 | >300-fold over cKIT |

| Compound B | FLT3 wt | 240 | 8-fold |

Enzyme Inhibition

The compound has been identified as a potential inhibitor of carbonic anhydrase IX (CAIX) and XII, which are implicated in tumor growth and metastasis. The inhibition mechanism involves binding to the active site of these enzymes, thereby blocking their catalytic activity.

Case Studies

-

Anticonvulsant Activity : A related study synthesized N-phenylacetamide derivatives and evaluated their anticonvulsant properties using various animal models. The results indicated that modifications at specific positions significantly influenced their efficacy in seizure models.

- Findings : Compounds were tested at doses of 30, 100, and 300 mg/kg, showing varying degrees of protection in maximal electroshock (MES) seizure tests.

- Antimicrobial Properties : Another investigation into derivatives containing similar moieties reported antimicrobial activity against bacterial pathogens such as Xanthomonas oryzae. The compounds demonstrated effective antibacterial properties with EC50 values significantly lower than control agents.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

- The target compound’s imidazolidinone core distinguishes it from benzodiazepine-triazole (9c) or thiazolidinone () analogs. This core may confer distinct hydrogen-bonding patterns compared to triazole or thiazole systems .

- Bulky 4-isopropylphenyl group : Similar to 4-methoxyphenyl in Compound 9 , this substituent may enhance lipophilicity, affecting membrane permeability.

Key Observations :

- The target compound’s synthesis may resemble carbodiimide-mediated coupling (as in ) or nucleophilic substitution (as in ), depending on precursor availability.

- Click chemistry () enables modular assembly of triazole-linked analogs but requires specialized catalysts.

Physicochemical and Spectral Properties

Table 3: Comparative Physical Properties

Key Observations :

- The target compound’s 2-oxoimidazolidinone core would show characteristic C=O stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹), similar to thiazolidinone derivatives .

- The methylthio group (S-CH₃) may exhibit C-S stretches at ~680 cm⁻¹, comparable to thioether linkages in Compound 9 .

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step pathways, starting with functionalization of the imidazolidinone core. A representative approach (derived from analogous compounds) includes:

- Step 1: Reacting 4-isopropylphenyl precursors with carbonylating agents to form the 2-oxoimidazolidinone ring.

- Step 2: Introducing the acetamide side chain via nucleophilic substitution or coupling reactions, often using chloroacetamide derivatives in the presence of bases like K₂CO₃ .

- Step 3: Purification via recrystallization (e.g., ethyl acetate) or column chromatography.

Characterization:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., δ 1.21 ppm for isopropyl methyl groups in CDCl₃) .

- Mass Spectrometry: ESI/APCI(+) modes verify molecular ion peaks (e.g., [M+H]⁺ at m/z 347) .

- Elemental Analysis: Validates purity by comparing experimental vs. calculated C/H/N percentages .

Advanced: How can researchers resolve discrepancies between calculated and experimental elemental analysis data for this compound?

Discrepancies often arise from incomplete purification or hygroscopicity. Methodological solutions include:

- Enhanced Purification: Use gradient elution in column chromatography (e.g., 0–8% MeOH in CH₂Cl₂) to remove polar impurities .

- Drying Protocols: Lyophilize the compound under vacuum for 24 hours to eliminate residual solvents or moisture .

- Alternative Techniques: Cross-validate purity via High-Resolution Mass Spectrometry (HRMS) or quantitative NMR with internal standards .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- FT-IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

- NMR Spectroscopy: 2D experiments (e.g., HSQC, HMBC) resolve overlapping signals, particularly for the imidazolidinone and methylthiophenyl moieties .

- X-ray Crystallography: Provides unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound, particularly for sterically hindered intermediates?

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .

- Catalytic Systems: Employ phase-transfer catalysts (e.g., TBAB) to improve reactivity in biphasic conditions .

- Microwave-Assisted Synthesis: Reduces reaction time and improves yields for steps prone to decomposition (e.g., cyclization reactions) .

Basic: How do researchers assess the stability of this compound under varying storage conditions?

- Accelerated Stability Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .

- Solution Stability: Dissolve in DMSO or aqueous buffers (pH 1–9) and track decomposition by UV-Vis spectroscopy (λmax shifts indicate structural changes) .

Advanced: How can computational methods predict the reactivity of this compound in biological systems?

- Molecular Docking: Simulate binding to target proteins (e.g., enzymes) using software like AutoDock Vina. Focus on the acetamide and methylthio groups as key pharmacophores .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- MD Simulations: Assess conformational stability in lipid bilayers to infer membrane permeability .

Basic: What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?

- Reagent Compatibility: Replace toxic solvents (e.g., CH₂Cl₂) with greener alternatives (e.g., cyclopentyl methyl ether) .

- Heat Management: Use jacketed reactors with controlled cooling to prevent exothermic runaway during acylations .

- Purification: Transition from column chromatography to recrystallization or fractional distillation for cost-effectiveness .

Advanced: How can researchers address contradictory bioactivity data across in vitro and in vivo studies for this compound?

- Metabolic Profiling: Identify active metabolites via LC-MS/MS and compare their potency to the parent compound .

- Species-Specific Differences: Test in multiple cell lines (e.g., human vs. murine hepatocytes) to account for cytochrome P450 variability .

- Dose-Response Refinement: Use Hill slope analysis to differentiate efficacy (EC₅₀) from solubility-limited artifacts .

Basic: What are the standard protocols for evaluating the compound’s solubility and formulation compatibility?

- Solubility Screen: Test in PBS, DMSO, and lipid-based vehicles using nephelometry .

- Excipient Compatibility: Mix with PEG 400, poloxamers, or cyclodextrins; monitor physical stability via DSC .

Advanced: How can isotopic labeling (e.g., ¹⁴C, ²H) elucidate the metabolic fate of this compound?

- Synthesis of Labeled Analogs: Introduce ²H at the methylthio group via H₂O/D₂O exchange under acidic conditions .

- Tracing Studies: Administer ¹⁴C-labeled compound in rodent models; quantify radioactivity in plasma and excreta using scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.